N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Compounds incorporating a sulfamoyl moiety, like N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have been synthesized and show promising results as antimicrobial agents. The compounds displayed in vitro antibacterial and antifungal activities, indicative of their potential as therapeutic agents against microbial infections (Darwish et al., 2014).
Anticonvulsant Activity
- Potential in Anticonvulsant Therapy : Research on derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, akin to this compound, has revealed anticonvulsant properties in some synthesized compounds. This highlights the compound's potential application in the treatment of convulsive disorders (Farag et al., 2012).
Anticancer Potential
- Role in Cancer Therapy : Studies have shown that certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to this compound, exhibit anticancer activity. These compounds have been tested against human lung adenocarcinoma cells, suggesting their relevance in cancer therapy (Evren et al., 2019).
Reactivity and Synthesis
- Chemical Reactivity and Synthesis Applications : The compound's versatility in chemical reactions, such as amidation and hydrolysis, demonstrates its potential in various synthetic applications in medicinal chemistry (Xu & Trudell, 2005).
Antimalarial and Antiviral Activity
- Antimalarial and Antiviral Research : this compound derivatives have been investigated for their antimalarial activity. Moreover, their theoretical calculations and molecular docking studies suggest potential application in treating viral infections like COVID-19 (Fahim & Ismael, 2021).
Enzyme Inhibition
- Enzyme Inhibition Properties : Certain congeners structurally related to this compound have been shown to inhibit human carbonic anhydrase isoforms. This suggests potential for the development of drugs targeting various pathologies, including cancer and obesity (Carta et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
The thiazole ring, a significant component of the compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function.
Biochemical Pathways
It’s known that thiazole-containing molecules can activate or stop various biochemical pathways .
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-15(17-12-6-4-5-7-12)10-13-11-23-16(18-13)19-24(21,22)14-8-2-1-3-9-14/h1-3,8-9,11-12H,4-7,10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKIGJROYHKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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